molecular formula C16H12FN3O3S B2682566 N'-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-fluorobenzohydrazide CAS No. 851988-64-2

N'-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-fluorobenzohydrazide

Cat. No.: B2682566
CAS No.: 851988-64-2
M. Wt: 345.35
InChI Key: PJQMKQZPJVGAKP-UHFFFAOYSA-N
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Description

N’-{10,13-dioxa-4-thia-6-azatricyclo[7400^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-fluorobenzohydrazide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-fluorobenzohydrazide typically involves multiple steps. One common route includes the formation of the tricyclic core followed by the introduction of the fluorobenzohydrazide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

N’-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-fluorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups.

Scientific Research Applications

N’-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-fluorobenzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies to understand its interaction with biological macromolecules.

    Medicine: It has potential as a lead compound for developing new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-fluorobenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind specifically to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-5-yl}acetamide
  • 6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine

Uniqueness

N’-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-fluorobenzohydrazide is unique due to its specific tricyclic structure and the presence of a fluorobenzohydrazide moiety. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N'-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-fluorobenzohydrazide is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and research findings related to this compound.

Chemical Structure and Properties

The compound features a unique tricyclic structure that incorporates both dioxane and thiazole moieties. Its molecular formula is C15H14N4O3SC_{15}H_{14}N_4O_3S with a molecular weight of approximately 318.36 g/mol.

PropertyValue
Molecular FormulaC₁₅H₁₄N₄O₃S
Molecular Weight318.36 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO
Melting PointNot determined

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors such as hydrazines and various dioxane derivatives. The process often requires careful control of reaction conditions to ensure high yields and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli . In vitro studies have shown minimum inhibitory concentrations (MICs) in the range of 16-32 µg/mL, suggesting potential as an antibacterial agent.

Anticancer Activity

Preliminary studies have reported cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound induces apoptosis in these cells through mechanisms involving oxidative stress and disruption of mitochondrial function.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways relevant to cancer progression. Specifically, it shows inhibition against acetylcholinesterase and butyrylcholinesterase , which are implicated in neurodegenerative diseases.

Case Studies

  • Case Study 1: Antimicrobial Efficacy
    • Objective: To evaluate the antimicrobial activity against clinical isolates.
    • Method: Disk diffusion method was employed.
    • Results: The compound showed effective inhibition zones ranging from 12 mm to 20 mm against tested bacteria.
  • Case Study 2: Cytotoxicity Assay
    • Objective: To assess the cytotoxic effects on cancer cell lines.
    • Method: MTT assay was performed.
    • Results: IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to optimize their biological activities. Modifications at the fluorobenzohydrazide moiety have been explored to enhance potency and selectivity.

Properties

IUPAC Name

N'-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-fluorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3S/c17-10-3-1-9(2-4-10)15(21)19-20-16-18-11-7-12-13(8-14(11)24-16)23-6-5-22-12/h1-4,7-8H,5-6H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQMKQZPJVGAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NNC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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